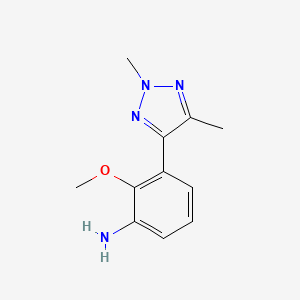
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-YL)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring attached to a methoxybenzenamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Triazole Ring to the Benzene Ring: This step involves the substitution reaction where the triazole ring is introduced to the benzene ring, often using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The triazole ring and methoxybenzenamine structure allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-chlorobenzenamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.
Eigenschaften
Molekularformel |
C11H14N4O |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
3-(2,5-dimethyltriazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-10(14-15(2)13-7)8-5-4-6-9(12)11(8)16-3/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
SJIBPCJOKYAYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(N=C1C2=C(C(=CC=C2)N)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















